3,5-dichloro-N-(3,4-dichlorophenyl)benzamide
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Overview
Description
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of multiple chlorine atoms attached to the benzene rings, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 60°C to facilitate the reaction, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The use of automated systems for solvent handling, temperature control, and product isolation is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Hydrolysis: 3,5-dichlorobenzoic acid and 3,4-dichloroaniline.
Scientific Research Applications
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2,4-dichlorophenyl)benzamide
Uniqueness
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability in various applications .
Properties
CAS No. |
27692-06-4 |
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Molecular Formula |
C13H7Cl4NO |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-3-7(4-9(15)5-8)13(19)18-10-1-2-11(16)12(17)6-10/h1-6H,(H,18,19) |
InChI Key |
KJUFCIMJNCPGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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